molecular formula C15H16ClN3O3S B2478430 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034496-97-2

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2478430
CAS No.: 2034496-97-2
M. Wt: 353.82
InChI Key: OVDOHWQWCYYPNB-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidine ring linked via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the piperidine and pyridine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a chloro substituent allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-chloro-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-14-11-18-7-3-15(14)22-12-4-8-19(9-5-12)23(20,21)13-2-1-6-17-10-13/h1-3,6-7,10-12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOHWQWCYYPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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